molecular formula C17H22N4O3S B11155343 3-methoxy-N-{2-[5-(pentanoylamino)-1,3,4-thiadiazol-2-yl]ethyl}benzamide

3-methoxy-N-{2-[5-(pentanoylamino)-1,3,4-thiadiazol-2-yl]ethyl}benzamide

Cat. No.: B11155343
M. Wt: 362.4 g/mol
InChI Key: RDPWEFMGYTZGKW-UHFFFAOYSA-N
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Description

3-methoxy-N-{2-[5-(pentanoylamino)-1,3,4-thiadiazol-2-yl]ethyl}benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core, a thiadiazole ring, and a pentanoylamino group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-{2-[5-(pentanoylamino)-1,3,4-thiadiazol-2-yl]ethyl}benzamide typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine (TEA) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-{2-[5-(pentanoylamino)-1,3,4-thiadiazol-2-yl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-methoxy-N-{2-[5-(pentanoylamino)-1,3,4-thiadiazol-2-yl]ethyl}benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methoxy-N-{2-[5-(pentanoylamino)-1,3,4-thiadiazol-2-yl]ethyl}benzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-N-{2-[5-(pentanoylamino)-1,3,4-thiadiazol-2-yl]ethyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H22N4O3S

Molecular Weight

362.4 g/mol

IUPAC Name

3-methoxy-N-[2-[5-(pentanoylamino)-1,3,4-thiadiazol-2-yl]ethyl]benzamide

InChI

InChI=1S/C17H22N4O3S/c1-3-4-8-14(22)19-17-21-20-15(25-17)9-10-18-16(23)12-6-5-7-13(11-12)24-2/h5-7,11H,3-4,8-10H2,1-2H3,(H,18,23)(H,19,21,22)

InChI Key

RDPWEFMGYTZGKW-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=NN=C(S1)CCNC(=O)C2=CC(=CC=C2)OC

Origin of Product

United States

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